2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride is a key intermediate in the synthesis of lansoprazole, a proton pump inhibitor used to treat gastric ulcers and other acid-related disorders. [ [], [], [], [] ] It belongs to the class of substituted pyridines, characterized by the presence of the 2,2,2-trifluoroethoxy group at the 4th position of the pyridine ring. This compound plays a crucial role as a building block in organic synthesis, particularly in medicinal chemistry research.
2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride is a synthetic organic compound belonging to the pyridine family. It features a hydroxymethyl group at the second position, a methyl group at the third position, and a trifluoroethoxy group at the fourth position of the pyridine ring. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and pharmaceuticals. The compound is recognized by its Chemical Abstracts Service number 103577-66-8 and has a molecular weight of 257.64 g/mol .
The synthesis of 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride typically involves several key steps:
The reaction conditions must be controlled carefully to ensure high yields and purity of the final product. The use of solvents, temperature control, and reaction time are critical parameters that influence the efficiency of each synthetic step.
The molecular structure of 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride can be represented as follows:
The compound exhibits a pyridine ring structure with specific substitutions that influence its chemical behavior and interactions. The trifluoroethoxy group imparts unique properties due to the electronegative fluorine atoms.
The compound participates in various chemical reactions typical of pyridine derivatives:
Understanding these reactions is crucial for predicting how the compound may behave in different chemical environments, which is particularly important in drug development and synthesis.
The mechanism of action for 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride primarily involves its role as an intermediate in the synthesis of pharmaceutical compounds such as lansoprazole. Its structural features allow it to interact with biological targets effectively.
Research indicates that compounds with similar structures often exhibit biological activity through modulation of enzyme functions or receptor interactions .
Relevant data shows that this compound should be stored at controlled temperatures (between 2–8 °C) to maintain stability .
The primary applications of 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride include:
The compound 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride follows systematic naming conventions established by the International Union of Pure and Applied Chemistry (IUPAC). Its base structure is a pyridine ring, with substituents precisely defined by locants indicating their positions:
The systematic IUPAC name for the free base is [3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanol [6] [9]. The hydrochloride salt designation indicates protonation of the pyridine nitrogen, forming a crystalline solid with the molecular formula C₉H₁₁ClF₃NO₂ and a molecular weight of 257.64 g/mol [2] [5]. This compound is interchangeably referenced by several key identifiers in chemical databases:
Table 1: Key Identifiers for 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine Hydrochloride
Identifier Type | Value |
---|---|
CAS Registry Number (Free Base) | 103577-66-8 [1] [6] |
CAS Registry Number (HCl Salt) | 253345-80-1 [2] [3] [5] |
Molecular Formula (Free Base) | C₉H₁₀F₃NO₂ [1] [6] |
Molecular Weight (Free Base) | 221.18 g/mol [1] |
MDL Number (HCl Salt) | MFCD06658537 [2] |
Common Synonyms | Lansoprazole Impurity 16, Dexlansoprazole Impurity H, [3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanol hydrochloride [1] [9] |
The synonym "Lansoprazole Hydroxymethyl Impurity" directly references its role as a synthetic intermediate or degradation product in proton pump inhibitor (PPI) manufacturing [1] [3]. Chemical suppliers and scientific literature consistently use these systematic and derivative terms, ensuring precise identification across regulatory and research contexts.
This compound serves as a critical intermediate in the synthesis of benzimidazole-based proton pump inhibitors, particularly Lansoprazole and Dexlansoprazole [1] [7]. Its structure embodies two pharmacophoric elements essential for PPI activity:
Table 2: Pharmacophoric Features in PPI Intermediates
Structural Element | Role in PPI Pharmacophore | Example in Compound |
---|---|---|
Pyridine Ring | Proton acceptor at acidic pH | 3-Methyl-4-(2,2,2-trifluoroethoxy)pyridine |
Alkoxy Group | Modulates lipophilicity and target binding | -OCH₂CF₃ at C4 position |
Electrophilic Site | For coupling to benzimidazole moiety | -CH₂OH at C2 (precursor to chloromethyl) |
The hydroxymethyl group (-CH₂OH) at C2 is particularly significant as the direct precursor to the reactive chloromethyl intermediate (2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride), which couples with 2-mercaptobenzimidazole to form the thioether precursor of Lansoprazole [7] [8]. This structural progression underscores the compound's role as a scaffold for constructing the PPI's sulfinyl bridge, which is essential for irreversible inhibition of the gastric proton pump [1].
Positional isomerism profoundly influences the chemical and biological properties of pyridine derivatives used in pharmaceuticals. The compound's bioactivity depends critically on the specific arrangement of its three substituents:
Table 3: Impact of Substituent Position in Pyridine Isomers
Positional Isomer Variation | Chemical Consequence | Relevance to PPI Synthesis |
---|---|---|
Hydroxymethyl at C2 vs. C3 | C2 allows unhindered nucleophilic displacement | Essential for forming chloromethyl intermediate |
Methyl at C3 vs. C5 | C3 position avoids steric clash with coupling site | Maintains reaction kinetics in benzimidazole conjugation |
Trifluoroethoxy at C4 vs. C3 | C4 placement balances electron-withdrawing effects | Optimizes pKa of pyridine nitrogen for proton pump targeting |
Synonyms like "3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinemethanol" explicitly specify the substituent positions, preventing confusion with potential isomers such as 4-hydroxymethyl-3-methyl derivatives or isomers with the trifluoroethoxy group at C5 [9]. Regulatory documents (e.g., Lansoprazole USP monographs) rigorously control isomeric purity since even minor positional isomers can alter pharmacokinetics or introduce unwanted toxicity [1]. The hydrochloride salt's stability and crystallinity (mp: 208–214°C for the chloromethyl derivative) further depend on this specific substitution pattern, which enables consistent purification during large-scale PPI manufacturing [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1